molecular formula C9H7ClN2 B1488207 2-Chloroquinolin-5-amine CAS No. 607377-99-1

2-Chloroquinolin-5-amine

Cat. No. B1488207
CAS RN: 607377-99-1
M. Wt: 178.62 g/mol
InChI Key: FVYURTHPFIWJFB-UHFFFAOYSA-N
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Description

2-Chloroquinolin-5-amine is a chemical compound belonging to the quinoline class of organic compounds . It contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine .


Synthesis Analysis

The synthesis of 2-Chloroquinolin-5-amine and its derivatives has been discussed in several papers . For instance, a series of secondary amines containing 2-chloroquinoline as a lipophilic domain have been synthesized based on the structural requirements essential for allylamine/benzylamine antimycotics by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinolin-5-amine includes 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridine . The molecular weight of this compound is 178.62 g/mol .


Chemical Reactions Analysis

The chemistry of 2-Chloroquinolin-5-amine and related analogs has been highlighted in recent research data . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .


Physical And Chemical Properties Analysis

2-Chloroquinolin-5-amine is a powder with a melting point of 110-111°C .

Scientific Research Applications

Synthesis of Quinoline Ring Systems

2-Chloroquinolin-5-amine plays a crucial role in the synthesis of quinoline ring systems. It is used in reactions to construct fused or binary quinoline-cord heterocyclic systems .

Biological and Pharmaceutical Applications

Compounds incorporating the quinoline ring system, such as 2-Chloroquinolin-5-amine, have exhibited various biological and pharmaceutical activities . These include:

Anti-Tuberculosis Activity: Quinoline-based compounds have shown potential as anti-tuberculosis agents .

Anti-Plasmodial Activity: These compounds have also been used in the treatment of malaria due to their anti-plasmodial properties .

Anti-Bacterial and Anti-Fungal Activities: Quinoline-based compounds have demonstrated both anti-bacterial and anti-fungal properties .

Anti-Inflammatory and Anti-Hypertensive Activities: They have been used for their anti-inflammatory and anti-hypertensive effects .

Antioxidant Activities: These compounds have also shown antioxidant activities .

Inhibitory Activities

Quinolines have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .

Industrial and Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Drug Discovery

It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis of Biologically Active Quinoline and its Analogues

A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine with different biological activities were designed and synthesized through the cyclization of semicarbazone .

Mechanism of Action

Target of Action

The primary target of 2-Chloroquinolin-5-amine is the proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

2-Chloroquinolin-5-amine interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity. The molecular docking studies have revealed a lesser binding energy with 2-Chloroquinolin-5-amine, indicating a strong interaction with the target proteins .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 2-Chloroquinolin-5-amine . This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By interacting with this pathway, 2-Chloroquinolin-5-amine can influence these cellular processes.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloroquinolin-5-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its effects.

Result of Action

The molecular and cellular effects of 2-Chloroquinolin-5-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of 29.4 μM against a non-small cell lung cancer cell line, A549 .

Safety and Hazards

The safety information for 2-Chloroquinolin-5-amine includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2-chloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYURTHPFIWJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=NC2=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinolin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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